2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(phenylcarbamoyl)amino]acetamide
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Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(phenylcarbamoyl)amino]acetamide is a complex organic compound that features a benzofuran moiety, a hydrazinecarboxamide group, and a phenyl ring
Preparation Methods
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(phenylcarbamoyl)amino]acetamide involves multiple steps. One common synthetic route starts with the preparation of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol, which is then converted to its corresponding acetyl derivative. This intermediate is further reacted with N-phenylhydrazinecarboxamide under specific conditions to yield the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The hydrazinecarboxamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. .
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(phenylcarbamoyl)amino]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the hydrazinecarboxamide group can form hydrogen bonds with various biomolecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds include:
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: Shares the benzofuran moiety but lacks the hydrazinecarboxamide group.
2,2-dimethyl-2,3-dihydrobenzofuran: Similar core structure but different functional groups.
1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Contains a benzofuran-like structure but with different substituents. The uniqueness of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(phenylcarbamoyl)amino]acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-19(2)11-13-7-6-10-15(17(13)26-19)25-12-16(23)21-22-18(24)20-14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H,21,23)(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSJXVMECZUDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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